5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and an oxazole ring
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and dimethylamino groups. Common synthetic routes may involve the use of reagents such as chlorobenzene, dimethylamine, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide include other oxazole derivatives and compounds with similar functional groups. For example:
- ETHYL (2E)-5-(4-CHLOROPHENYL)-2-[4-(DIMETHYLAMINO)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-24(2)18(14-6-4-3-5-7-14)13-22-20(25)17-12-19(26-23-17)15-8-10-16(21)11-9-15/h3-12,18H,13H2,1-2H3,(H,22,25) |
InChI Key |
ZLFJVVQRPOEFFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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